molecular formula C18H17N3O4 B10872293 2-(naphthalen-2-ylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate

2-(naphthalen-2-ylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate

Cat. No.: B10872293
M. Wt: 339.3 g/mol
InChI Key: VHXBXNVDGFKAFW-UHFFFAOYSA-N
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Description

2-(2-Naphthylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate is a complex organic compound that features both naphthyl and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Naphthylamino Intermediate

      Starting Material: 2-naphthylamine

      Reaction: Acylation with an appropriate acyl chloride to form 2-(2-naphthylamino)-2-oxoethyl chloride.

      Conditions: Use of a base such as triethylamine in an inert solvent like dichloromethane.

  • Formation of the Imidazole Intermediate

      Starting Material: 4-imidazolecarboxylic acid

      Reaction: Esterification with an alcohol to form the corresponding ester.

      Conditions: Acidic catalyst such as sulfuric acid in an alcohol solvent.

  • Coupling Reaction

      Reaction: The naphthylamino intermediate is reacted with the imidazole ester intermediate.

      Conditions: Use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations.

    Purification Techniques: Crystallization, chromatography, and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The naphthyl ring can undergo oxidation to form naphthoquinone derivatives.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The ester group can undergo nucleophilic substitution to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation Products: Naphthoquinone derivatives.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various amide or thioester derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Binding Studies: Used in studies to understand binding interactions with proteins and nucleic acids.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Diagnostic Agents: Used in the development of diagnostic agents due to its ability to bind to specific biological targets.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

    Chemical Sensors: Used in the development of sensors for detecting specific chemical species.

Mechanism of Action

The mechanism of action of 2-(2-naphthylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets. The naphthyl and imidazole moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways involved would depend on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Naphthylamino)-2-oxoethyl acetate: Similar structure but with an acetate group instead of the imidazole moiety.

    3-(2-Oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid: Similar structure but without the naphthylamino group.

Uniqueness

    Structural Features: The combination of naphthyl and imidazole moieties in a single molecule is unique and provides specific binding properties.

    Reactivity: The presence of both ester and amide functionalities allows for diverse chemical reactivity.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

[2-(naphthalen-2-ylamino)-2-oxoethyl] 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate

InChI

InChI=1S/C18H17N3O4/c22-16(11-25-17(23)8-7-15-10-19-18(24)21-15)20-14-6-5-12-3-1-2-4-13(12)9-14/h1-6,9-10H,7-8,11H2,(H,20,22)(H2,19,21,24)

InChI Key

VHXBXNVDGFKAFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)CCC3=CNC(=O)N3

Origin of Product

United States

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